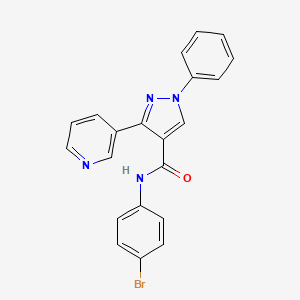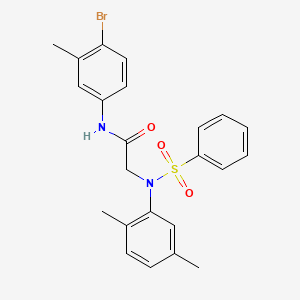
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as MNBD, is a fluorescent probe that has been widely used in scientific research applications. It is a small molecule that can selectively bind to certain proteins and enzymes, allowing researchers to study their functions and interactions in living cells and tissues.
作用机制
MNBD works by selectively binding to certain proteins and enzymes, which causes a change in its fluorescence properties. This change can be detected using fluorescence microscopy or spectroscopy, allowing researchers to monitor the activity and localization of the target protein or enzyme. MNBD can also be used to measure changes in intracellular calcium levels, which are important for many cellular processes such as muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
MNBD has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes or cause cell death. However, it is important to note that the concentration and duration of MNBD exposure can affect its toxicity and potential side effects.
实验室实验的优点和局限性
MNBD has several advantages for lab experiments, including its small size, high selectivity, and sensitivity. It can be used in a variety of experimental settings and is compatible with many different cell types and imaging techniques. However, MNBD also has some limitations, including its potential toxicity at high concentrations and its limited stability in certain experimental conditions.
未来方向
There are many potential future directions for the use of MNBD in scientific research. One area of focus is the development of new MNBD derivatives with improved fluorescent properties and selectivity for specific proteins and enzymes. Another area of interest is the use of MNBD in drug discovery, where it can be used to screen for potential drug candidates that can modulate enzyme activity and protein function. Additionally, MNBD can be used in combination with other imaging and analytical techniques to gain a more comprehensive understanding of cellular processes and disease mechanisms.
合成方法
The synthesis of MNBD involves several steps, including the reaction of 4-methylphenylamine with 4-nitrophenyl isocyanate to form a benzoxadiazole intermediate, which is then treated with ammonium acetate to yield MNBD. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
科学研究应用
MNBD has been used in a variety of scientific research applications, including fluorescence imaging, protein labeling, enzyme activity assays, and drug discovery. Its fluorescent properties make it a valuable tool for visualizing cellular structures and processes, such as protein localization, trafficking, and signaling pathways. MNBD can also be used to label specific proteins and enzymes, allowing researchers to track their movements and interactions in real-time. Additionally, MNBD can be used to measure enzyme activity and screen for potential drug candidates that can modulate enzyme function.
属性
IUPAC Name |
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)14-11-7-6-10-12(16-20-15-10)13(11)17(18)19/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIAWCTHQDIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N'-[(4-fluorophenyl)methylene]bisacrylamide](/img/structure/B5179026.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)
![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)

![ethyl [2,2,2-trifluoro-1-[(5-fluoro-2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5179059.png)
![diethyl [(2-oxo-1-pyrrolidinyl)methyl]phosphonate](/img/structure/B5179062.png)

![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)

![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
methanol](/img/structure/B5179105.png)
![8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)
